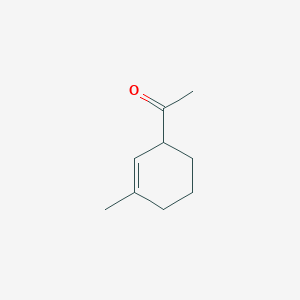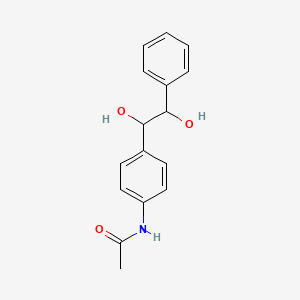
Lanthanum--zinc (1/5)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lanthanum–zinc (1/5) is a compound consisting of one part lanthanum and five parts zinc Lanthanum is a rare earth element known for its unique properties, while zinc is a transition metal with various industrial applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lanthanum–zinc (1/5) can be synthesized using a co-precipitation method. In this process, lanthanum nitrate and zinc nitrate are used as precursors. The reaction involves mixing aqueous solutions of these nitrates, followed by the addition of a precipitating agent such as sodium hydroxide. The resulting precipitate is then filtered, washed, and calcined at high temperatures (around 450°C) to obtain the final compound .
Industrial Production Methods
Industrial production of lanthanum–zinc (1/5) typically involves large-scale co-precipitation processes. The precursors are mixed in large reactors, and the precipitate is collected, washed, and calcined in industrial furnaces. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Lanthanum–zinc (1/5) undergoes several types of chemical reactions, including:
Oxidation: The compound can react with oxygen to form oxides.
Reduction: It can be reduced by hydrogen or other reducing agents.
Substitution: Lanthanum or zinc atoms in the compound can be substituted by other elements or compounds.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Various reagents depending on the desired substitution, often carried out in solution or at high temperatures.
Major Products Formed
Oxidation: Lanthanum oxide and zinc oxide.
Reduction: Metallic lanthanum and zinc.
Substitution: Compounds with substituted elements, such as lanthanum or zinc phosphates, sulfides, etc.
Wissenschaftliche Forschungsanwendungen
Lanthanum–zinc (1/5) has several scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions, including the reduction of 4-nitrophenol to 4-aminophenol.
Biology: Investigated for its potential antibacterial properties.
Medicine: Studied for its potential use in drug delivery systems and cancer therapy.
Industry: Used in the production of advanced materials, including nanocomposites and coatings.
Wirkmechanismus
The mechanism of action of lanthanum–zinc (1/5) depends on its application. For example, as a catalyst, it facilitates chemical reactions by providing an active surface for reactants to interact. In biological applications, its antibacterial properties are attributed to the disruption of bacterial cell membranes and interference with cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lanthanum oxide (La₂O₃): Used in similar applications but lacks the combined properties of zinc.
Zinc oxide (ZnO): Widely used in various applications but does not have the unique properties imparted by lanthanum.
Lanthanum chloride (LaCl₃): Used in different applications, primarily in the production of other lanthanum compounds.
Uniqueness
Lanthanum–zinc (1/5) is unique due to the synergistic properties of lanthanum and zinc
Eigenschaften
CAS-Nummer |
60874-48-8 |
|---|---|
Molekularformel |
LaZn5 |
Molekulargewicht |
465.8 g/mol |
IUPAC-Name |
lanthanum;zinc |
InChI |
InChI=1S/La.5Zn |
InChI-Schlüssel |
ASFLJDMPHLYHLV-UHFFFAOYSA-N |
Kanonische SMILES |
[Zn].[Zn].[Zn].[Zn].[Zn].[La] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-5-[(methylsulfanyl)methyl]-4-[(propylamino)methyl]pyridin-3-OL](/img/structure/B14596609.png)
![5-Methyl-2H,8H-spiro[bicyclo[3.2.1]octane-6,2'-[1,3]dioxolane]-2,8-dione](/img/structure/B14596617.png)
![6-Methyl[1,2,4]triazolo[3,4-c][1,2,4]triazine](/img/structure/B14596618.png)
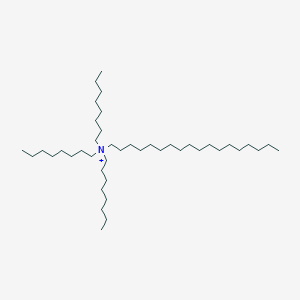
![1-[4-(Methanesulfinyl)phenyl]hexan-1-one](/img/structure/B14596636.png)
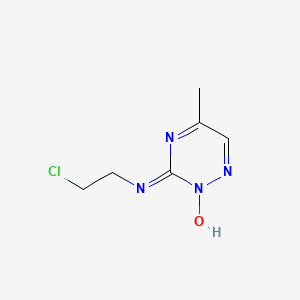

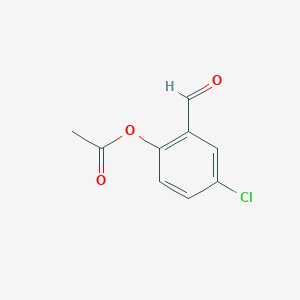
![2-[5-(2-Hydroxyethylamino)-4-nitro-2-(trifluoromethyl)anilino]ethanol](/img/structure/B14596652.png)
![4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene diacetate](/img/structure/B14596659.png)
